molecular formula C9H8FN3O B2809637 5-Fluoro-1h-indole-3-carbohydrazide CAS No. 1997-83-7

5-Fluoro-1h-indole-3-carbohydrazide

Cat. No.: B2809637
CAS No.: 1997-83-7
M. Wt: 193.181
InChI Key: HPZYXHZMIBFMQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-1h-indole-3-carbohydrazide is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The addition of a fluorine atom and a carbohydrazide group to the indole structure enhances its chemical properties and biological activities .

Mechanism of Action

Target of Action

5-Fluoro-1h-indole-3-carbohydrazide is a derivative of indole, a heterocyclic compound that is found in many biologically active aromatic compounds . Indole derivatives have been reported to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents .

Mode of Action

Indole derivatives are known to have various biological effects, including anti-inflammatory, antitubercular, and antimicrobial activities . The electrochemical behavior of these compounds varies due to the nature of substitutions in the indole sulfonamide moiety . This suggests that the compound interacts with its targets, leading to changes in their function.

Biochemical Pathways

Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities . For instance, some indole derivatives have been reported to show antiviral activity against a broad range of RNA and DNA viruses .

Pharmacokinetics

The electrochemical properties of indole sulfonamide, a related compound, are known to be important for their efficient use . It is known that electroactive indole derivatives are easily oxidized at carbon-based electrodes , which may have implications for the pharmacokinetics of this compound.

Result of Action

Given the diverse biological activities of indole derivatives, it is likely that this compound has a wide range of effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the redox behavior of indole derivatives varies due to the nature of substitutions in the indole sulfonamide moiety . This suggests that the compound’s action could be influenced by the redox conditions in its environment.

Biochemical Analysis

Biochemical Properties

5-Fluoro-1h-indole-3-carbohydrazide, like other indole derivatives, possesses various biological activities. It interacts with enzymes, proteins, and other biomolecules, contributing to its role in biochemical reactions . The nature of these interactions varies depending on the specific derivative and the biochemical context.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects depend on the cell type and the biochemical environment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and depends on the specific context and conditions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function can vary. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1h-indole-3-carbohydrazide typically involves the reaction of 5-fluoroindole with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1h-indole-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-1h-indole-3-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential antiviral, antimicrobial, and anticancer activities.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Used in the production of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoroindole
  • 1H-Indole-3-carbohydrazide
  • 5-Fluoro-3-phenyl-1H-indole-2-carbonylthiosemicarbazide

Comparison

5-Fluoro-1h-indole-3-carbohydrazide is unique due to the presence of both a fluorine atom and a carbohydrazide group, which enhances its chemical reactivity and biological activity compared to similar compounds. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the carbohydrazide group allows for further functionalization and derivatization .

Properties

IUPAC Name

5-fluoro-1H-indole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O/c10-5-1-2-8-6(3-5)7(4-12-8)9(14)13-11/h1-4,12H,11H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZYXHZMIBFMQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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